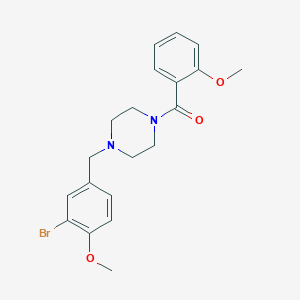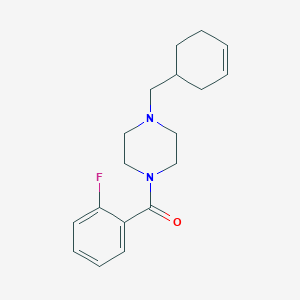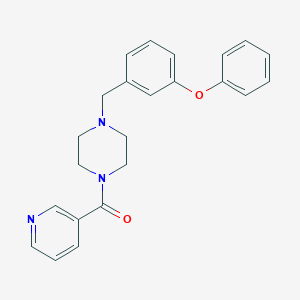![molecular formula C17H19N3O3S B247565 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine, also known as IMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology and medicine. This compound belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. This compound has also been found to inhibit the replication of certain viruses such as hepatitis C virus (HCV) and dengue virus. In addition, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity. This compound has been found to exhibit potent biological activity at relatively low concentrations. In addition, this compound has been shown to be selective in its activity, meaning that it does not exhibit significant toxicity towards normal cells. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of the mechanism of action of this compound, which could provide insights into the underlying biological processes that this compound targets. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in various scientific research applications.
Synthesemethoden
The synthesis of 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction between isonicotinic acid and 4-(4-methylphenylsulfonyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied for its potential applications in the treatment of cancer, viral infections, and inflammatory diseases. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H19N3O3S |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C17H19N3O3S/c1-14-2-4-16(5-3-14)24(22,23)20-12-10-19(11-13-20)17(21)15-6-8-18-9-7-15/h2-9H,10-13H2,1H3 |
InChI-Schlüssel |
WFIHMBFXJSNULP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)








![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
